molecular formula C9H10O3 B1210856 3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione CAS No. 26590-20-5

3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione

Cat. No.: B1210856
CAS No.: 26590-20-5
M. Wt: 166.17 g/mol
InChI Key: SOOZEQGBHHIHEF-UHFFFAOYSA-N
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Preparation Methods

3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione can be synthesized through the Diels-Alder reaction of butadiene and maleic anhydride . This reaction involves the formation of a cyclic anhydride from the reaction of a diene (butadiene) with a dienophile (maleic anhydride). The reaction conditions typically involve heating the reactants to facilitate the cycloaddition process.

In industrial production, the compound is obtained from the reaction of isoprene with maleic anhydride . This large-scale process ensures the efficient production of this compound for various applications.

Chemical Reactions Analysis

3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tetrahydrophthalic acid.

    Reduction: Reduction reactions can convert the anhydride to its corresponding diacid.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions include tetrahydrophthalic acid, diacid derivatives, and substituted anhydrides .

Scientific Research Applications

3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione involves its reactivity as an anhydride. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. These reactions are facilitated by the electrophilic nature of the carbonyl carbon in the anhydride group. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on biological molecules, leading to potential allergenic responses .

Comparison with Similar Compounds

3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

7a-methyl-4,7-dihydro-3aH-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-9-5-3-2-4-6(9)7(10)12-8(9)11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOZEQGBHHIHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=CCC1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40962532
Record name 3a-Methyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42498-58-8, 26590-20-5
Record name 3a,4,7,7a-Tetrahydro-3a-methyl-1,3-isobenzofurandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42498-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyltetrahydrophthalic anhydride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epoxy hardener zzla-0334
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Record name 3a-Methyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6-tetrahydromethylphthalic anhydride
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Record name 2,3,5,6-tetrahydro-2-methylphthalic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
Reactant of Route 2
3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
Reactant of Route 3
3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
Reactant of Route 4
3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
Reactant of Route 5
3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
Reactant of Route 6
3a-Methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione

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